molecular formula C34H30F6N4O10Pd2S2-4 B6292681 Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate), 99% CAS No. 959698-19-2

Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate), 99%

Cat. No. B6292681
CAS RN: 959698-19-2
M. Wt: 1045.6 g/mol
InChI Key: FRZFLWXWPCSSAX-UHFFFAOYSA-J
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Description

This compound, also known by its CAS number 959698-20-5, is a palladium complex with 2,9-dimethyl-1,10-phenanthroline and acetate ligands . It is often used in experimental and research settings .


Molecular Structure Analysis

The molecular structure of this compound includes two palladium atoms, each coordinated to a 2,9-dimethyl-1,10-phenanthroline and two acetate ligands . The exact 3D conformation can be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Catalytic Applications

This compound has demonstrated utility in the field of catalysis, particularly in carbon monoxide-olefin copolymerization processes. The synthesis and characterization of monochelated carboxylatopalladium(II) complexes, which include acetato and trifluoroacetato derivatives with nitrogen-donor chelating ligands, have shown that these complexes are active catalysts in carbon monoxide–olefin copolymerization, with some preliminary results on their catalytic activity reported (Milani et al., 1994).

Structural Characterization

The structural characterization of these palladium complexes has been a significant area of research. Studies on the crystal structures of such complexes, including those with acetato ligands, reveal insights into their coordination geometry and the effect of substituents on palladium's environment. For example, the crystal structures of diacetato complexes with 2,9-dimethyl-1,10-phenanthroline show square planar coordination around palladium with significant deviations to relieve interligand contacts, aiding in understanding the stereochemical preferences and reactivity of these complexes (Milani et al., 1994).

Synthesis and Reactivity

Research has also focused on the synthesis and functional properties of palladium complexes, including their reactions with various ligands to form complexes that are relevant in numerous chemical transformations. The preparation of palladium bis(trifluoromethanesulfonate) and its reaction with ligands to yield various palladium(II) complexes underscores the versatility and reactivity of these compounds in synthesizing coordination complexes with potential applications in catalysis and materials science (Murata & Ido, 1994).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

properties

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;palladium;trifluoromethanesulfonate;diacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H12N2.2C2H4O2.2CHF3O3S.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;2*2-1(3,4)8(5,6)7;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);2*(H,5,6,7);;/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZFLWXWPCSSAX-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30F6N4O10Pd2S2-4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1045.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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